2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol
Overview
Description
2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a propanol backbone with two methyl groups at the second carbon position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol typically involves the reaction of pyrrolidine with a suitable precursor such as 2,2-dimethylpropanal . The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency .
Chemical Reactions Analysis
2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol can be compared with similar compounds such as:
2-Phenyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol: This compound has a phenyl group instead of the dimethyl groups, leading to different chemical properties and applications.
2,2-Dimethyl-3-(3-Tolyl)Propan-1-Ol: The presence of a tolyl group instead of the pyrrolidine ring results in distinct reactivity and uses.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties .
Properties
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,8-11)7-10-5-3-4-6-10/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMCBIZTDPCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296187 | |
Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-46-4 | |
Record name | β,β-Dimethyl-1-pyrrolidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39067-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 108214 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039067464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC108214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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